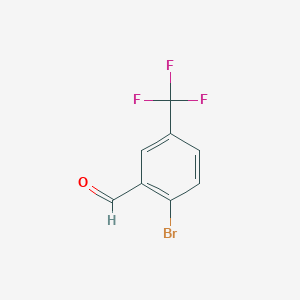

2-Bromo-5-(trifluoromethyl)benzaldehyde

描述

Molecular Formula: C₈H₄BrF₃O

Molecular Weight: 253.02 g/mol

CAS Number: 102684-91-3

IUPAC Name: 2-Bromo-5-(trifluoromethyl)benzaldehyde

This compound is an aromatic aldehyde featuring a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. The aldehyde functional group (-CHO) at position 1 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its electronic properties are influenced by the electron-withdrawing trifluoromethyl group, which stabilizes reactive intermediates and directs regioselectivity in substitution reactions .

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOBJYGHQOLWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00907984 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102684-91-3, 875664-28-1 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 875664-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The most widely documented method involves the reduction of 2-bromo-5-(trifluoromethyl)benzonitrile to the corresponding aldehyde using DIBAL-H. This reaction proceeds through a two-step mechanism:

-

Coordination of DIBAL-H to the nitrile group, forming a tetrahedral intermediate.

-

Hydride transfer , leading to the cleavage of the C≡N bond and generation of the aldehyde.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Starting material | 2-Bromo-5-(trifluoromethyl)benzonitrile |

| Solvent | Toluene |

| Temperature | -78°C to -50°C |

| Reaction time | 2 hours |

| DIBAL-H equivalence | 2.0 eq |

| Workup | Aqueous NaOH (pH 10), extraction with dichloromethane |

| Purification | Flash chromatography (hexanes/ether 90:10) |

| Yield | 76% |

Optimization Insights

-

Temperature Control : Maintaining sub-zero temperatures (-78°C) minimizes side reactions such as over-reduction to the alcohol or decomposition.

-

Solvent Selection : Toluene’s low polarity enhances DIBAL-H reactivity compared to THF or ethers.

-

Stoichiometry : A 2:1 molar ratio of DIBAL-H to nitrile ensures complete conversion without excess reagent waste.

Challenges and Mitigation

-

Air Sensitivity : DIBAL-H requires strict inert conditions (Ar/N₂ atmosphere) to prevent hydrolysis.

-

Byproduct Formation : Trace amounts of 2-bromo-5-(trifluoromethyl)benzyl alcohol may form if quenching is incomplete, necessitating rigorous pH adjustment during workup.

Bromination of 5-(Trifluoromethyl)benzaldehyde Derivatives

Limitations and Considerations

-

Competing Side Reactions : Bromination may occur at the 4-position if steric or electronic factors favor alternative pathways.

-

Functional Group Compatibility : The aldehyde group’s susceptibility to oxidation necessitates mild bromination conditions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

化学反应分析

二苯哌嗪经历了几种类型的化学反应,包括:

氧化: 二苯哌嗪可以被氧化形成各种代谢物。常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 还原反应可以使用像氢化铝锂这样的试剂将二苯哌嗪转化为其还原形式。

取代: 二苯哌嗪可以进行取代反应,特别是在氮原子上,使用如烷基卤化物这样的试剂。

科学研究应用

Organic Synthesis

Versatile Building Block

2-Bromo-5-(trifluoromethyl)benzaldehyde is extensively used in organic synthesis as a versatile building block. It serves as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom and the trifluoromethyl group allows for diverse reactions, facilitating the construction of complex molecular architectures .

Case Study: Synthesis of Fluorinated Compounds

In a notable study, researchers utilized this compound to synthesize fluorinated derivatives that exhibit enhanced biological activity. The trifluoromethyl group contributes to improved lipophilicity and metabolic stability, making these derivatives promising candidates for drug development .

Pharmaceutical Applications

Drug Development

The trifluoromethyl group significantly enhances the biological activity of compounds, making this compound valuable in designing new drugs that require increased potency and selectivity. Its application has been noted in the synthesis of various pharmaceuticals targeting different diseases .

Example: Anticancer Agents

Research has shown that derivatives synthesized from this compound demonstrate anticancer properties. The incorporation of the trifluoromethyl group into drug candidates has been linked to improved efficacy against specific cancer cell lines .

Agrochemical Applications

Herbicides and Pesticides

The compound's unique properties also find applications in agrochemicals, particularly in the development of herbicides and pesticides. Its ability to modify biological pathways makes it suitable for creating effective crop protection agents .

Material Science

Advanced Materials Development

In material science, this compound is used in formulating specialty materials. It contributes to developing advanced coatings and polymers with improved thermal and chemical resistance. This application is crucial for industries requiring durable materials under harsh conditions .

Analytical Chemistry

Reagent in Analytical Methods

The compound is employed as a reagent in various analytical methods, aiding in the detection and quantification of substances within complex mixtures. Its reactivity allows for specific interactions with target analytes, enhancing analytical sensitivity and specificity .

Research and Development

Exploration of Chemical Reactions

Ongoing research continues to explore new chemical reactions and mechanisms involving this compound. Its unique properties make it a subject of interest in academic research, contributing to advancements in synthetic methodologies and reaction mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Features |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile building block |

| Pharmaceutical Development | Drug design (anticancer agents) | Enhanced biological activity |

| Agrochemicals | Herbicides and pesticides | Modifies biological pathways |

| Material Science | Advanced coatings and polymers | Improved thermal/chemical resistance |

| Analytical Chemistry | Reagent for detection/quantification | High sensitivity and specificity |

| Research & Development | Exploration of new chemical reactions | Unique properties leading to innovative methodologies |

作用机制

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of 2-bromo-5-(trifluoromethyl)benzaldehyde are best understood through comparison with analogs differing in substituent positions or functional groups.

Data Table 1: Structural and Functional Comparisons

生物活性

2-Bromo-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the second position and a trifluoromethyl group at the fifth position of the benzaldehyde ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, although specific biological activity data remains limited.

The molecular formula of this compound is . The presence of both bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions. The trifluoromethyl group is known to enhance lipophilicity, which can affect the pharmacokinetics of compounds in biological systems .

Biological Activity Overview

While direct research on the biological activity of this compound is sparse, insights can be drawn from studies on structurally similar compounds. Halogenated benzaldehydes often exhibit antimicrobial and antifungal properties, suggesting that this compound may possess similar activities .

Potential Biological Activities:

- Antimicrobial Activity : Compounds with halogen substitutions frequently demonstrate significant antimicrobial effects. Studies have indicated that trifluoromethylated compounds can enhance biological activity due to increased membrane permeability and interaction with biological targets .

- Cytotoxicity : Similar structures have shown cytotoxic effects in various cancer cell lines. For instance, some trifluoromethyl-substituted compounds have been evaluated for their ability to inhibit cancer cell proliferation, suggesting a potential avenue for further investigation with this compound .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing context for the potential effects of this compound:

- Antimicrobial Studies : Research on fluorinated benzaldehydes has demonstrated their effectiveness against various microbial strains. For example, a study on 5-trifluoromethyl-2-formylphenylboronic acid showed promising antimicrobial properties, indicating that similar structural motifs could yield beneficial biological activities .

- Cytotoxicity Testing : In a study investigating steroid derivatives, compounds with trifluoromethyl groups exhibited significant cytotoxicity against hormone-dependent cancer cells (e.g., LNCaP and T47-D), with IC50 values indicating effective inhibition of cell growth . This suggests that this compound may also warrant exploration in cancer research.

- Mechanism of Action : While specific mechanisms for this compound are not documented, compounds with similar halogenation patterns often interact with nucleophiles and electrophiles in biochemical pathways, potentially affecting enzyme activity or cellular signaling processes .

Comparative Analysis

The following table compares this compound with related halogenated benzaldehydes to highlight differences in structure and potential activity:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Bromine at position 2; trifluoromethyl at position 5 | Potential antimicrobial and cytotoxic activities |

| 4-Bromo-3-(trifluoromethyl)benzaldehyde | Bromine at para position; trifluoromethyl group | Different reactivity profile compared to ortho-substituted analogs |

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | Chlorine instead of bromine | Generally less reactive than brominated analogs |

Safety and Toxicology

While specific toxicity data for this compound is limited, the compound is classified as an irritant and should be handled with care. Long-term exposure is not thought to produce chronic adverse effects according to available safety data sheets (SDS) .

常见问题

Q. What are the established synthetic routes for 2-bromo-5-(trifluoromethyl)benzaldehyde, and how is purity optimized?

Methodological Answer: The compound is synthesized via Lewis acid-catalyzed transformations. A General Procedure (GP-1) involves reacting precursors under controlled conditions, followed by purification using flash column chromatography with 100% hexanes to achieve ≥85% yield . Purity is confirmed via and NMR spectroscopy, with characteristic peaks at δ 7.68 (d, ) for aromatic protons and δ 124.1 (q, ) for the trifluoromethyl group . High-resolution mass spectrometry (HRMS) further validates molecular identity.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR identifies aromatic proton environments (e.g., δ 7.47 for bromo-substituted protons), while NMR detects deshielded carbons adjacent to electron-withdrawing groups (e.g., δ 139.6 for aldehyde carbons) .

- IR Spectroscopy : Key absorption bands include 1603 cm (C=O stretch) and 1324 cm (C-F vibrations) .

- X-ray Crystallography : Single-crystal studies (e.g., space group , -factor = 0.027) confirm molecular geometry and halogen bonding interactions, critical for understanding reactivity .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- First Aid : In case of skin contact, wash immediately with soap/water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions for boronic acid derivatives?

Methodological Answer: The bromo group undergoes Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh) catalyst and KCO base. Reaction conditions (e.g., 80°C in THF/HO) are optimized to achieve >97% yield of biaryl products. The trifluoromethyl group enhances electrophilicity, accelerating transmetallation . Post-reaction, products are purified via silica gel chromatography and characterized by NMR to confirm retention of the CF group.

Q. How can computational docking predict the antimicrobial activity of derivatives?

Methodological Answer: AutoDock Vina is employed to model interactions with microbial targets (e.g., leucyl-tRNA synthetase). Steps include:

- Protein Preparation : Retrieve target structure (PDB ID: 1FFY), remove water, add polar hydrogens.

- Ligand Preparation : Generate 3D conformers of derivatives using Open Babel.

- Docking : Grid maps (25 Å) centered on the active site, exhaustiveness = 20.

Binding affinities (ΔG ≤ −8 kcal/mol) correlate with experimental MIC values against Candida albicans (MIC = 16 µg/mL) .

Q. How to resolve discrepancies in spectroscopic data during reaction optimization?

Methodological Answer:

- Contradiction Analysis : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)). Deviations >0.3 ppm suggest impurities or solvent effects.

- Chromatographic Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. Adjust column conditions (e.g., 70:30 mobile phase) to resolve co-eluting peaks .

Q. What methodologies evaluate the compound’s role in antimicrobial agent development?

Methodological Answer:

- Broth Microdilution Assay : Test derivatives against Gram-positive (Bacillus cereus) and fungal (Aspergillus niger) strains. Prepare 96-well plates with serial dilutions (0.5–128 µg/mL) and incubate at 37°C for 24 hours. MIC is the lowest concentration inhibiting visible growth .

- Time-Kill Studies : Expose E. coli to 4× MIC and aliquot samples at 0, 2, 4, 6, and 24 hours. Plate on LB agar to quantify CFU/mL reductions .

Q. How is the compound utilized in synthesizing trifluoromethyl-substituted pharmaceuticals?

Methodological Answer: As a key intermediate in Voriconazole analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。